pKa-Driven Basicity Reduction vs. Non-Fluorinated Pyrrolidine Analog
The 3,3-difluoropyrrolidine substituent exhibits a predicted conjugate acid pKa of 6.86 (free base) or ~1.9 (HCl salt), compared to pKa 11.27 for pyrrolidine itself, representing a ΔpKa of 4.41 to 9.37 log units [1]. This fundamental shift means that at physiological pH 7.4, the difluorinated amine remains predominantly unprotonated, whereas pyrrolidine is >99% protonated. The reduced ionization state directly impacts passive membrane permeability, lysosomal trapping, and off-target binding to hERG and muscarinic receptors, providing a rational basis for selecting this building block over 2-bromo-5-(pyrrolidin-1-yl)benzonitrile in CNS and oral drug programs [1].
| Evidence Dimension | Conjugate acid pKa |
|---|---|
| Target Compound Data | 3,3-Difluoropyrrolidine (free base): pKa 6.86 (predicted); HCl salt: pKa ~1.9 |
| Comparator Or Baseline | Pyrrolidine: pKa 11.27 (aqueous, Wikipedia); 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile (CAS 1269407-95-5) |
| Quantified Difference | ΔpKa = 4.41 (free base) or 9.37 (HCl salt); pyrrolidine is >99% protonated at pH 7.4, while the difluoro analog is <22% protonated |
| Conditions | Predicted values (ChemicalBook) for 3,3-difluoropyrrolidine; experimental for pyrrolidine (Wikipedia). Protonation at pH 7.4 calculated using Henderson-Hasselbalch. |
Why This Matters
Lower protonation at pH 7.4 reduces hERG affinity and lysosomal trapping, making this building block preferable for synthesizing CNS-penetrant or low-cardiotoxicity lead candidates.
- [1] Wikipedia, Pyrrolidine, Acidity (pKa) of conjugate acid = 11.27 in water. View Source
